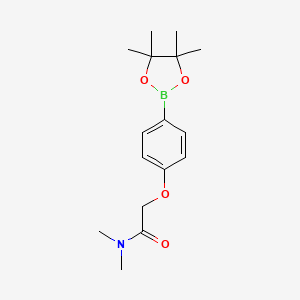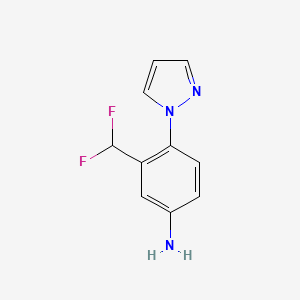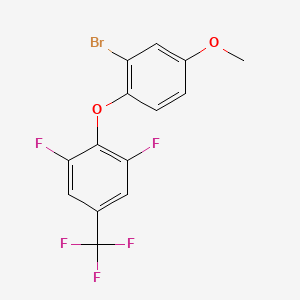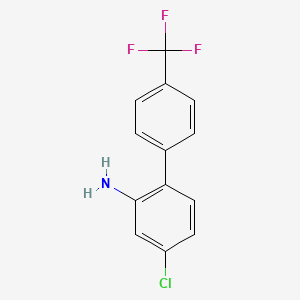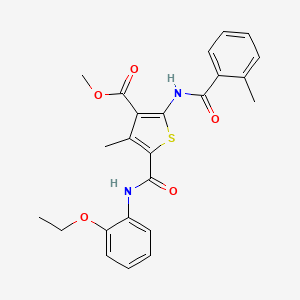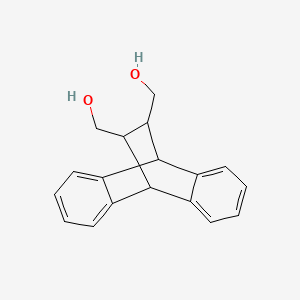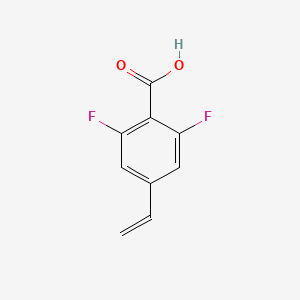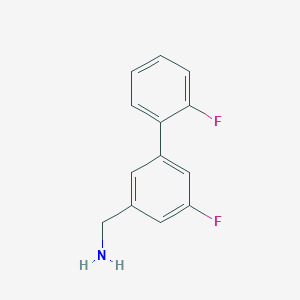
(2',3-Difluorobiphenyl-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,3-Difluorobiphenyl-5-yl)methanamine is an organic compound with the molecular formula C13H11F2N. It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 3’ positions, and a methanamine group is attached to the 5 position of the biphenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3-Difluorobiphenyl-5-yl)methanamine typically involves the following steps:
Halogenation: The biphenyl precursor is halogenated to introduce fluorine atoms at the desired positions.
Amination: The halogenated biphenyl is then subjected to amination reactions to introduce the methanamine group.
Common reagents used in these reactions include halogenating agents like N-bromosuccinimide (NBS) and amination reagents such as ammonia or primary amines. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of (2’,3-Difluorobiphenyl-5-yl)methanamine may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(2’,3-Difluorobiphenyl-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2’,3-Difluorobiphenyl-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials
Mécanisme D'action
The mechanism of action of (2’,3-Difluorobiphenyl-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2’,3-Difluorobiphenyl-4-yl)methanamine
- (2,3-Difluorophenyl)(2,6-difluorophenyl)methanamine
- (3’,5-Difluorobiphenyl-2-yl)methanamine
Uniqueness
(2’,3-Difluorobiphenyl-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 2’ and 3’ positions enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H11F2N |
|---|---|
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
[3-fluoro-5-(2-fluorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11F2N/c14-11-6-9(8-16)5-10(7-11)12-3-1-2-4-13(12)15/h1-7H,8,16H2 |
Clé InChI |
JPXBEXADFIUIFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CN)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
